Cas no 28115-92-6 (4-Nitrobenzoyl Isothiocyanate)

4-Nitrobenzoyl Isothiocyanate is a reactive organic compound commonly used as a derivatization agent in analytical chemistry and as a building block in organic synthesis. Its isothiocyanate group enables efficient coupling with amines and other nucleophiles, making it valuable for labeling and modifying biomolecules. The nitrobenzoyl moiety enhances electrophilicity, improving reactivity in acylation reactions. This compound is particularly useful in peptide and protein studies, where it aids in selective modifications. Its crystalline solid form ensures stability and ease of handling under controlled conditions. Suitable for use in research and industrial applications, 4-Nitrobenzoyl Isothiocyanate offers precise functionalization capabilities in synthetic and analytical workflows.
4-Nitrobenzoyl Isothiocyanate structure
4-Nitrobenzoyl Isothiocyanate structure
商品名:4-Nitrobenzoyl Isothiocyanate
CAS番号:28115-92-6
MF:C8H4N2O3S
メガワット:208.19396
MDL:MFCD00041252
CID:271315
PubChem ID:141398

4-Nitrobenzoyl Isothiocyanate 化学的及び物理的性質

名前と識別子

    • Benzoyl isothiocyanate,4-nitro-
    • 4-Nitrobenzoyl isothiocyanate
    • p-Nitrobenzoyl Isothiocyanate
    • 4-nitrobenzene-1-carbonyl isothiocyanate
    • AKOS009031217
    • DTXSID20182392
    • 4-nitro-1-benzenecarbonyl isothiocyanate
    • FT-0638760
    • A819327
    • MFCD00041252
    • SCHEMBL2370786
    • BP-12952
    • J-016975
    • isothiocyanato-(4-nitrophenyl)methanone
    • 28115-92-6
    • isothiocyanato-(4-nitrophenyl)-methanone
    • DB-047340
    • DTXCID30104883
    • 4-Nitrobenzoyl Isothiocyanate
    • MDL: MFCD00041252
    • インチ: InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H
    • InChIKey: UNYZFXQNOYBLFS-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N=C=S

計算された属性

  • せいみつぶんしりょう: 207.99400
  • どういたいしつりょう: 207.994
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 107A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.39
  • ゆうかいてん: 90 °C
  • ふってん: 187 °C
  • フラッシュポイント: 175.3°C
  • 屈折率: 1.641
  • PSA: 107.34000
  • LogP: 2.36100
  • ようかいせい: 未確定

4-Nitrobenzoyl Isothiocyanate セキュリティ情報

  • 危険物標識: T
  • ちょぞうじょうけん:低温を保つ。
  • 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC

4-Nitrobenzoyl Isothiocyanate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Nitrobenzoyl Isothiocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
009548-1g
4-Nitrobenzoyl isothiocyanate
28115-92-6
1g
£17.00 2022-03-01
abcr
AB149878-25 g
4-Nitrobenzoyl isothiocyanate; 97%
28115-92-6
25 g
€480.00 2023-07-20
Fluorochem
009548-5g
4-Nitrobenzoyl isothiocyanate
28115-92-6
5g
£58.00 2022-03-01
Oakwood
009548-25g
4-Nitrobenzoyl isothiocyanate
28115-92-6 95%
25g
$320.00 2024-07-19
abcr
AB149878-25g
4-Nitrobenzoyl isothiocyanate, 97%; .
28115-92-6 97%
25g
€480.00 2025-02-19
A2B Chem LLC
AF31114-25g
4-NITROBENZOYL ISOTHIOCYANATE
28115-92-6 95%
25g
$320.00 2024-04-20
A2B Chem LLC
AF31114-1g
4-NITROBENZOYL ISOTHIOCYANATE
28115-92-6 95%
1g
$30.00 2024-04-20
A2B Chem LLC
AF31114-5g
4-NITROBENZOYL ISOTHIOCYANATE
28115-92-6 95%
5g
$90.00 2024-04-20
Apollo Scientific
OR26862-500mg
4-Nitrobenzene-1-carbonyl isothiocyanate
28115-92-6 95
500mg
£33.00 2025-02-19
eNovation Chemicals LLC
Y1250881-1g
4-NITROBENZOYL ISOTHIOCYANATE
28115-92-6 95%
1g
$175 2025-03-01

4-Nitrobenzoyl Isothiocyanate 関連文献

4-Nitrobenzoyl Isothiocyanateに関する追加情報

Professional Introduction to 4-Nitrobenzoyl Isothiocyanate (CAS No. 28115-92-6)

4-Nitrobenzoyl Isothiocyanate, with the chemical formula C7H4O3N2S, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its unique structure, featuring both a nitro group and an isothiocyanate moiety, makes it a versatile intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry.

The compound's molecular structure is characterized by a benzene ring substituted with a nitro group at the 4-position and an isothiocyanate functional group at the 2-position. The presence of these two distinct functional groups imparts unique reactivity, making it a valuable building block in synthetic chemistry. The nitro group can participate in reduction reactions to form amines, while the isothiocyanate group is highly reactive towards nucleophiles, facilitating the formation of amides and ureas.

In recent years, 4-Nitrobenzoyl Isothiocyanate has garnered attention for its role in the synthesis of pharmacologically active compounds. One notable area of research involves its use in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The isothiocyanate group can react with amines present in protein kinases, leading to the formation of covalent bonds that inhibit their activity. This approach has been explored in several preclinical studies, demonstrating promising results in targeting specific kinases involved in tumor growth.

The compound's utility extends beyond kinase inhibition. Researchers have also investigated its application in the synthesis of protease inhibitors, which are essential for managing viral infections and metabolic disorders. The ability of 4-Nitrobenzoyl Isothiocyanate to form stable amide bonds makes it an ideal candidate for constructing complex peptidomimetics. These peptidomimetics can mimic the structure and function of natural peptides while offering improved pharmacokinetic properties.

Synthetic methodologies for preparing 4-Nitrobenzoyl Isothiocyanate have been refined over the years to achieve high yields and purity. One common method involves the reaction of 4-nitrobenzoyl chloride with sodium thiocyanate followed by an intramolecular cyclization step. This approach ensures the formation of the desired isothiocyanate group while minimizing side reactions. Recent advancements in catalytic systems have further improved the efficiency of these synthetic routes, making them more scalable for industrial applications.

The reactivity of 4-Nitrobenzoyl Isothiocyanate also makes it a valuable tool in material science. For instance, it has been used to functionalize polymers with thiourea groups, enhancing their thermal stability and mechanical properties. These modified polymers find applications in coatings, adhesives, and specialty materials where such properties are critical.

In conclusion, 4-Nitrobenzoyl Isothiocyanate (CAS No. 28115-92-6) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material engineering. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an even greater role in advancing scientific and technological innovations.

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